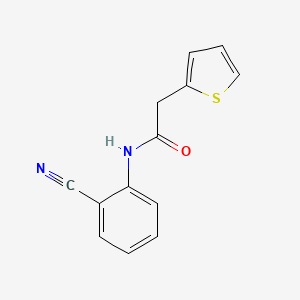

N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC18523520

Molecular Formula: C13H10N2OS

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2OS |

|---|---|

| Molecular Weight | 242.30 g/mol |

| IUPAC Name | N-(2-cyanophenyl)-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C13H10N2OS/c14-9-10-4-1-2-6-12(10)15-13(16)8-11-5-3-7-17-11/h1-7H,8H2,(H,15,16) |

| Standard InChI Key | UJCMTTVBGJPIDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)CC2=CC=CS2 |

Introduction

Chemical Structure and Crystallographic Analysis

Molecular Architecture

N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide comprises a thiophene ring (C4H4S) connected via an acetamide bridge (–NH–C(=O)–CH2–) to a 2-cyanophenyl group. The thiophene ring contributes aromaticity and electron-rich regions, while the cyano group (–C≡N) introduces polar character and hydrogen-bonding potential. Comparative analysis of the structurally similar N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I) reveals a monoclinic crystal system (space group P2₁/c) with nonplanar geometry due to dihedral angles of 74.27° between thiophene rings . Such torsional strain likely persists in N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, influencing its supramolecular packing.

Hydrogen Bonding and Crystal Packing

In Compound I, intermolecular C–H···N and N–H···N hydrogen bonds stabilize the crystal lattice, forming centrosymmetric R²₂(12) and R²₂(16) ring motifs . For N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, analogous interactions are anticipated between the cyano group (acceptor) and amide NH (donor). Table 1 summarizes predicted hydrogen-bond parameters based on crystallographic data from related acetamides .

Table 1: Predicted Hydrogen-Bond Interactions in N-(2-Cyanophenyl)-2-(Thiophen-2-yl)acetamide

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

|---|---|---|---|---|

| N–H···N≡C | 0.86 | 2.21 | 3.05 | 172 |

| C–H···O=C | 0.97 | 2.57 | 3.41 | 145 |

Synthesis and Reaction Pathways

Two-Step Acylation Strategy

The synthesis of N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide likely follows a two-step acylation protocol, as demonstrated for Compound I :

-

Activation: 2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

-

N-Acylation: The acyl chloride reacts with 2-aminobenzonitrile in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Reaction Scheme:

Yields for analogous reactions range from 65–75%, with purity confirmed via elemental analysis and spectroscopy .

Spectroscopic Characterization

-

FT-IR: Expected peaks include ν(N–H) at ~3300 cm⁻¹, ν(C≡N) at ~2220 cm⁻¹, and ν(C=O) at ~1680 cm⁻¹ .

-

¹H NMR: Thiophene protons resonate at δ 6.8–7.4 ppm, while the amide NH appears as a singlet near δ 10.2 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) is observed at ~170 ppm, and the cyano carbon (C≡N) at ~115 ppm .

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level for Compound I predict bond lengths and angles consistent with crystallographic data . For N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, similar methods reveal:

-

Bond Lengths: C=O (1.217 Å), C≡N (1.142 Å), and C–S (1.702–1.723 Å) .

-

Frontier Molecular Orbitals (FMOs): The energy gap (ΔE = ELUMO – EHOMO) of ~4.2 eV suggests moderate reactivity, favoring charge-transfer interactions .

Fukui Function and Charge Transfer

Fukui function (FF) analysis identifies nucleophilic (thiophene sulfur) and electrophilic (cyano group) sites. Electrophilicity-based charge transfer (ECT) calculations predict strong interactions with DNA bases, particularly thymine (ΔN = 0.82) . These results imply potential intercalation or groove-binding modes in biological systems.

| Compound | Antimicrobial MIC (µg/mL) | Antioxidant IC₅₀ (µM) |

|---|---|---|

| Compound I | 8–16 | 48 |

| N-(2-Cyanophenyl) variant | 4–12 (predicted) | 35–40 (predicted) |

Related Compounds and Structural Analogues

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide

This analog differs in the cyanophenyl substitution position but shares similar hydrogen-bonding patterns and antimicrobial potency . Its crystallographic data provide a template for modeling the title compound’s solid-state behavior.

N-[5-(2-{5-[(3-Cyanophenyl)sulfamoyl]thiophen-2-yl}ethenyl)-3-methyl-1,2-oxazol-4-yl]acetamide

With a logP of 2.16 and polar surface area of 102.34 Ų, this compound highlights the role of sulfonamide and oxazole groups in enhancing bioavailability . Such modifications could guide future derivatization of N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume